Nitrosobis(2-chloroethyl)amine

Description

Classification within N-Nitrosamine Compounds

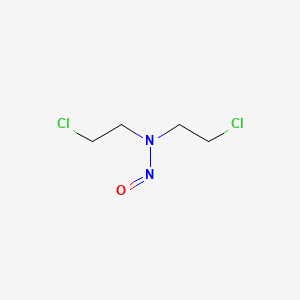

N-Nitrosobis(2-chloroethyl)amine, with the chemical formula C4H8Cl2N2O, is structurally categorized as an N-nitrosamine. ontosight.ainih.gov This classification is defined by the presence of a nitroso functional group (-N=O) attached to an amine. chemicea.com Specifically, its structure consists of a nitroso group bonded to a nitrogen atom which is, in turn, bonded to two 2-chloroethyl groups. ontosight.ai N-nitrosamines are a broad class of compounds known for their chemical reactivity and are often formed by the reaction of nitrites with secondary or tertiary amines under certain conditions. chemicea.comacs.org

The compound is also identified by several synonyms, including N,N-bis(2-chloroethyl)nitrous amide, Bis(2-chloroethyl)(nitroso)amine, and 2-Chloro-N-(2-chloroethyl)-N-nitrosoethanamine. ontosight.aicymitquimica.com It is listed under the CAS number 67856-68-2. ontosight.aisynthinkchemicals.comclearsynth.com

Table 1: Chemical Properties of N-Nitrosobis(2-chloroethyl)amine

Academic Significance as a Model Compound for Nitrosamine (B1359907) Studies

N-Nitrosobis(2-chloroethyl)amine serves as a significant model compound in the academic study of nitrosamines, particularly in the field of chemical carcinogenesis. ontosight.ai Research into compounds like N-Nitrosobis(2-chloroethyl)amine is crucial for understanding the mechanisms by which N-nitroso compounds may exert their biological effects. ontosight.ai Studies have investigated its potential to form DNA adducts, which can lead to mutations. ontosight.ai As an experimental compound, it has been used in animal studies to induce tumor responses, providing insights into carcinogenic processes. biosynth.com The study of such compounds contributes to a broader understanding of chemical carcinogenesis. ontosight.ai

Contextual Importance as a Nitrosamine Impurity in Chemical Synthesis

The presence of N-nitrosamine impurities in pharmaceutical products has been a subject of intense scrutiny by global regulatory agencies since 2018. acs.orgopenpr.com N-Nitrosobis(2-chloroethyl)amine is recognized as a potential impurity, notably in the synthesis of the chemotherapy drug Cyclophosphamide. veeprho.com The formation of nitrosamine impurities can occur during the manufacturing process of active pharmaceutical ingredients (APIs) if certain raw materials, solvents, or reagents are used, or under specific storage conditions. acs.orgopenpr.com

The management of N-Nitrosobis(2-chloroethyl)amine as an impurity involves a comprehensive approach that includes risk assessment, the development of sensitive analytical testing methods like LC-MS and GC-MS, and process optimization to prevent its formation. openpr.com Regulatory bodies require manufacturers to implement robust control strategies to monitor and limit the presence of such impurities in drug products to ensure patient safety. openpr.comveeprho.com

Historical Perspective and Contemporary Research Interest

Historically, research on N-nitrosamines focused on their formation and biological effects, driven by concerns about their presence in various consumer products and the environment. europa.euresearchgate.net The discovery of nitrosamine impurities in common medications in recent years has intensified research interest. acs.orgopenpr.com

Contemporary research on N-Nitrosobis(2-chloroethyl)amine is largely driven by its status as a challenging impurity in the pharmaceutical industry. openpr.com Current interest focuses on developing and validating analytical methods for its detection at trace levels and optimizing pharmaceutical manufacturing processes to mitigate its formation. openpr.comveeprho.com This research is critical for ensuring that pharmaceutical products meet stringent safety and quality standards set by regulatory authorities like the FDA and EMA. openpr.com The compound is also used as a reference standard in analytical chemistry for the development and validation of methods to quantify trace levels of nitroso impurities. clearsynth.comveeprho.com

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2N2O/c5-1-3-8(7-9)4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQXNTZBSSUTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218098 | |

| Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-68-2 | |

| Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 2,2'-dichloro-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-chloroethyl)(nitroso)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Nitrosobis(2-chloroethyl)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4R876JMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Transformations

Established Synthetic Routes to N-Nitrosobis(2-chloroethyl)amine and Analogs

The synthesis of N-nitrosobis(2-chloroethyl)amine and its analogs primarily revolves around the nitrosation of corresponding secondary amine precursors. This process introduces the nitroso group (-N=O) onto the nitrogen atom of the amine.

Nitrosation of Secondary Amine Precursors

The core reaction for forming N-nitrosamines is the treatment of a secondary amine with a nitrosating agent. jove.comjove.com In the case of N-nitrosobis(2-chloroethyl)amine, the precursor is bis(2-chloroethyl)amine (B1207034). The reaction involves the nucleophilic attack of the secondary amine on the nitrosating agent. jove.com

The general mechanism proceeds as follows:

Formation of a nitrosating species, often the nitrosonium ion (NO+), from a precursor like nitrous acid. jove.comchemistrysteps.com

The secondary amine acts as a nucleophile and attacks the electrophilic nitrosonium ion. jove.com

This leads to the formation of an N-nitrosammonium ion. jove.com

Subsequent deprotonation, typically by a solvent molecule like water, yields the stable N-nitrosamine. jove.comjove.com

This method is not only used for the synthesis of N-nitrosobis(2-chloroethyl)amine but also for a wide range of other N-nitrosamines, which are studied for various chemical and biological properties. jove.com

Reaction Conditions and Optimizations for Nitroso Group Formation

The formation of the nitroso group is highly dependent on the reaction conditions. Key factors that are optimized to ensure efficient synthesis include the choice of nitrosating agent, solvent, temperature, and pH.

A common and effective method for nitrosation is the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). jove.comjove.comchemistrysteps.com The strong acid protonates the nitrite ion to form nitrous acid (HNO₂), which is unstable and exists in equilibrium with the highly electrophilic nitrosonium ion (NO+). jove.comchemistrysteps.com To favor the formation of the nitrosonium ion and prevent its decomposition, the reaction is typically carried out at cold temperatures. jove.com

For example, the synthesis of N-nitroso-N-(acetoxymethyl)-2-chloroethylamine, an analog, is performed by dissolving 2-chloroethylamine (B1212225) hydrochloride in acetic acid and then adding an aqueous solution of sodium nitrite while maintaining the temperature below 10°C. pharm.or.jp

| Parameter | Condition | Rationale |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) with a strong acid (e.g., HCl, H₂SO₄) | In situ generation of nitrous acid (HNO₂) and the electrophilic nitrosonium ion (NO⁺). jove.comjove.comchemistrysteps.com |

| Solvent | Aqueous or acidic media (e.g., acetic acid) | Facilitates the formation of the nitrosating agent and provides a medium for the reaction. pharm.or.jp |

| Temperature | Cold conditions (e.g., below 10°C) | Nitrous acid is unstable; cold temperatures favor the formation of the nitrosonium ion and control the reaction rate. jove.compharm.or.jp |

| pH | Acidic | Promotes the formation of nitrous acid and the subsequent nitrosonium ion from nitrite. jove.comresearchgate.net |

Role of Precursor Amines, including Bis(2-chloroethyl)amine

The structure of the final nitrosamine (B1359907) is determined by the starting secondary amine. For the synthesis of N-nitrosobis(2-chloroethyl)amine, the essential precursor is bis(2-chloroethyl)amine. veeprho.comnih.gov This secondary amine contains the bis(2-chloroethyl) motif which is incorporated into the final product.

Bis(2-chloroethyl)amine serves as the nucleophile in the nitrosation reaction. jove.com The availability and purity of this precursor are crucial for the successful synthesis of the target nitrosamine. The presence of impurities in the starting amine can lead to the formation of undesired nitrosamine byproducts.

The synthesis of related nitrosamines also relies on specific amine precursors. For instance, the preparation of carmustine, a nitrosourea-containing drug, involves the nitrosation of 1,3-bis(2-chloroethyl)urea, which is itself synthesized from 2-chloroethylamine. google.com This highlights the modularity of nitrosamine synthesis, where different amine precursors can be used to generate a variety of nitrosated compounds.

In Situ Formation Mechanisms as an Impurity

N-nitrosobis(2-chloroethyl)amine can form unintentionally as an impurity in various settings, particularly during the manufacturing and storage of pharmaceuticals. openpr.com This in situ formation is a significant concern due to the potential carcinogenicity of nitrosamines. jove.comopenpr.com

Reaction of Amines with Nitrites under Acidic Conditions

A primary pathway for the in situ formation of nitrosamines is the reaction between secondary or tertiary amines and a source of nitrites under acidic conditions. jove.comresearchgate.net This is the same fundamental reaction used in their deliberate synthesis but occurs under uncontrolled and often unintentional circumstances.

Sources of amines can include the active pharmaceutical ingredient (API) itself, degradation products, or residual reagents. researchgate.netopenpr.com Nitrite sources can be present as impurities in raw materials, excipients, or even water used in the manufacturing process. researchgate.neteuropa.eu When these two components are present in an acidic environment, which can occur in the stomach after ingestion of a drug product or within certain liquid formulations, the formation of nitrosamines can take place. jove.comresearchgate.net The reaction is initiated by the protonation of nitrite to form nitrous acid, which then generates the nitrosating agent. jove.com

Contribution of Nitrogen Oxides (NOx) in Formation

Another significant pathway for the unintended formation of nitrosamines is through the reaction of amines with nitrogen oxides (NOx). usp.org NOx can be present as environmental pollutants in the air or can be generated during certain manufacturing processes, such as spray drying with direct-fired heaters. usp.org

Nitrogen oxides, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), can act as potent nitrosating agents, reacting with amines under neutral and even alkaline conditions, a much wider range than the acidified nitrite pathway. nih.gov These reactions can be significantly faster than those involving acidified nitrite. nih.gov Research has shown that nitric oxide (NO) itself can lead to nitrosamine formation, particularly in the presence of oxygen, which facilitates its conversion to other reactive nitrogen species. nih.govtandfonline.com The presence of NOx in the manufacturing environment, therefore, poses a risk for the formation of nitrosamine impurities in susceptible products. usp.org

| Formation Pathway | Reactants | Conditions | Significance |

| Acid-Catalyzed Nitrosation | Secondary/Tertiary Amines + Nitrites | Acidic pH | Common pathway for impurity formation in pharmaceuticals and in vivo. jove.comresearchgate.net |

| Nitrogen Oxides (NOx) | Amines + NOx (e.g., N₂O₃, N₂O₄, NO) | Neutral to Alkaline pH | Can occur from environmental contamination or manufacturing processes; reactions can be very rapid. usp.orgnih.gov |

Influence of Manufacturing Processes and Storage Conditions on Formation

N-Nitrosobis(2-chloroethyl)amine (NBCEA) is a nitrosamine impurity that can form during the synthesis, manufacturing, and storage of pharmaceutical products. google.com Its formation is not typically a targeted synthetic pathway but rather an unintended consequence of specific chemical environments. The principal mechanism involves the nitrosation of a secondary amine precursor, bis(2-chloroethyl)amine, or other related structures. nih.govresearchgate.net

Several factors during manufacturing can contribute to the formation of NBCEA:

Presence of Nitrosating Agents: The most critical factor is the presence of nitrosating agents. These are often derived from nitrites (NO₂⁻), such as sodium nitrite, under acidic conditions, which form species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). nih.govsci-hub.se These agents can be present as reagents or as impurities in starting materials, solvents, or excipients.

Amine Precursors: The availability of a secondary amine substrate, such as bis(2-chloroethyl)amine or residual amounts in related active pharmaceutical ingredients (APIs), is a prerequisite for nitrosation. researchgate.net

Reaction Conditions: The formation of nitrosamines is highly dependent on pH. The nitrosation of secondary amines is often most rapid in acidic environments (pH 2-5), which facilitate the formation of active nitrosating species. nih.govsci-hub.se

Solvents and Reagents: Certain solvents, particularly chlorinated solvents, and other reagents used in production can be potential sources of contamination or may create conditions favorable for nitrosamine formation. google.com

Storage conditions can also influence the generation of NBCEA. The degradation of certain drug substances over time, especially in the presence of trace amounts of nitrosating agents from excipients or packaging materials, can lead to the formation of this impurity. google.com Therefore, comprehensive risk assessments of manufacturing processes and long-term stability studies are critical for controlling the presence of NBCEA in final drug products. google.comresearchgate.net

| Factor | Influence on NBCEA Formation | Mitigation Strategy |

|---|---|---|

| Nitrosating Agents (e.g., nitrites) | Essential reactant for the nitrosation of the amine precursor. nih.gov | Source control of raw materials and excipients; use of nitrosamine scavengers like ascorbic acid. nih.gov |

| Secondary Amine Precursors | Required substrate for the formation of the N-nitroso bond. researchgate.net | Process optimization to minimize or remove residual amine precursors. |

| Acidic pH (2-5) | Optimizes the conversion of nitrites to active nitrosating species. sci-hub.se | Adjusting pH levels to be outside the optimal range for nitrosation. google.com |

| High-Risk Solvents/Reagents | Can be a source of amine precursors or nitrosating agents. google.com | Substitution with lower-risk alternatives and rigorous supplier qualification. google.com |

| Storage Conditions | Degradation over time can lead to impurity formation. google.com | Use of appropriate packaging; control of temperature and humidity. |

Chemical Reactivity and Transformation Pathways

Electrophilic Nature and Reactivity with Nucleophiles

The chemical reactivity of N-Nitrosobis(2-chloroethyl)amine is dominated by the electrophilic character of the two chloroethyl groups. This structure is a classic nitrogen mustard, a class of compounds known for their ability to act as alkylating agents. The chlorine atoms are effective leaving groups, and the nitrogen atom can participate in an intramolecular cyclization to form a highly strained and reactive aziridinium (B1262131) ion intermediate.

This aziridinium cation is a potent electrophile that readily reacts with a wide range of biological and chemical nucleophiles. The reaction proceeds via an Sɴ2-type mechanism where the nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of a stable covalent bond. Since the molecule possesses two chloroethyl groups, this process can be repeated, allowing the compound to form cross-links between two nucleophilic sites. This alkylation is the basis of the reactivity of nitrogen mustards. The N-nitroso group can modulate the nucleophilicity of the central nitrogen, but the primary pathway for reaction with nucleophiles involves the chloroethyl moieties.

Oxidation Reactions

The N-nitroso group itself is susceptible to oxidation. N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂) under specific conditions. acs.orgnih.gov Strong oxidizing agents, such as peroxytrifluoroacetic acid, are typically required to effect this transformation. acs.orgnih.gov The reaction involves the oxidation of the existing nitroso moiety.

Additionally, the tertiary amine nitrogen of the parent bis(2-chloroethyl)amine structure can be oxidized. For related tertiary amines in the nitrogen mustard class, oxidation with peracids (like peracetic acid) can yield the corresponding N-oxide. google.com However, weaker oxidizing agents such as hydrogen peroxide may fail to produce the N-oxide and instead promote other reactions like intramolecular cyclization. google.com

Reduction Reactions and Product Characterization

The N-nitroso group is readily reduced under various conditions. A primary and well-characterized transformation is the reduction of the nitrosamine to the corresponding 1,1-disubstituted hydrazine (B178648). acs.orgacs.org This can be accomplished using several methods:

Catalytic Hydrogenation: This industrial method uses hydrogen gas in the presence of a metal catalyst, such as palladium-on-carbon (Pd/C), platinum-on-carbon (Pt/C), or rhodium-on-carbon (Rh/C). nih.govacs.org The reaction conditions, including pressure, temperature, and the presence of salts, can be optimized to maximize the yield of the hydrazine and suppress over-reduction. nih.govacs.org

Chemical Reduction: Classic chemical reducing agents can also be employed. Common systems include zinc dust in acetic acid or other acids. google.comgoogle.com More potent hydride reagents like lithium aluminum hydride (LAH) are also effective in converting nitrosamines to hydrazines. google.comnih.gov

The primary product of these reactions is 1,1-bis(2-chloroethyl)hydrazine. If stronger reducing conditions are used or if the reaction is allowed to proceed further, cleavage of the nitrogen-nitrogen bond can occur, leading to the formation of the parent secondary amine, bis(2-chloroethyl)amine, and ammonia. google.com

| Reducing Agent/Method | Primary Product | Potential By-product(s) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1,1-Bis(2-chloroethyl)hydrazine | Bis(2-chloroethyl)amine | nih.govacs.org |

| Zinc/Acetic Acid | 1,1-Bis(2-chloroethyl)hydrazine | - | google.comgoogle.com |

| Lithium Aluminum Hydride (LAH) | 1,1-Bis(2-chloroethyl)hydrazine | Bis(2-chloroethyl)amine | google.comnih.gov |

Substitution Reactions

The most significant substitution reactions of N-Nitrosobis(2-chloroethyl)amine involve the displacement of the chloride ions by nucleophiles. As described in the electrophilicity section (2.3.1), this reaction proceeds via the formation of an aziridinium intermediate, which is then attacked by a nucleophile. This pathway is characteristic of nitrogen mustards and allows the chloroethyl groups to alkylate a variety of nucleophilic species.

A wide array of nucleophiles can participate in this reaction, leading to a diverse range of substitution products. For the closely related N-Boc-N,N-bis(2-chloroethyl)amine, nucleophiles such as sodium azide (B81097) (NaN₃) and potassium thiocyanate (B1210189) (KSCN) are used to replace the chlorine atoms, yielding the corresponding bis(2-azidoethyl) or bis(2-thiocyanatoethyl) derivatives, respectively. The reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A similar reactivity pattern is expected for N-Nitrosobis(2-chloroethyl)amine.

Mechanistic Studies of Biological Interactions

Biotransformation Pathways of N-Nitrosobis(2-chloroethyl)amine and Related Nitrosamines

The biological activity of N-nitrosamines, including N-nitrosobis(2-chloroethyl)amine, is contingent upon their metabolic activation. hesiglobal.org These compounds are generally procarcinogens, meaning they require enzymatic conversion into reactive forms to exert their genotoxic effects. hesiglobal.orgscispace.com This biotransformation is a critical initial step in the cascade of events leading to DNA damage.

The primary enzymes responsible for the metabolic activation of N-nitrosamines are the cytochrome P450 (CYP) monooxygenases. hesiglobal.orgresearchgate.net These enzymes catalyze the oxidation of the nitrosamine (B1359907) structure, a crucial step for their conversion into DNA-alkylating agents. hesiglobal.org The process typically involves the hydroxylation of the α-carbon atom (the carbon atom adjacent to the N-nitroso group). hesiglobal.orgresearchgate.net

Different CYP isoforms exhibit varying capacities to activate specific nitrosamines. For instance, studies on various N-alkylnitrosamines have shown that CYP2E1, CYP2A6, and CYP1A1 are major contributors to their metabolic activation. nih.gov N-nitrosamines with shorter alkyl chains, such as N-nitrosodimethylamine (NDMA), are primarily activated by CYP2E1. nih.gov As the length of the alkyl chain increases, the role of CYP2A6 becomes more prominent, playing a major role in the activation of compounds like N-nitrosodiethylamine (NDEA) and N-nitrosodipropylamine (NDPA). nih.gov While specific studies on N-nitrosobis(2-chloroethyl)amine are less common, its structural similarity to other dialkylnitrosamines suggests a parallel activation pathway mediated by CYP enzymes. The presence of electron-withdrawing chloroethyl groups likely influences its interaction with and metabolism by specific CYP isoforms.

Following the initial α-hydroxylation by cytochrome P450 enzymes, the resulting α-hydroxynitrosamine is an unstable intermediate. hesiglobal.orgresearchgate.net This intermediate undergoes spontaneous decomposition. researchgate.net The decomposition pathway involves rearrangement and the release of an aldehyde (like formaldehyde (B43269) from NDMA or acetaldehyde (B116499) from NDEA) and water. researchgate.net This process culminates in the formation of a highly reactive electrophilic species, an alkyldiazonium ion. hesiglobal.orgresearchgate.net

For example, the metabolic activation of NDMA leads to the formation of an unstable methyldiazonium ion, while NDEA metabolism generates an ethyldiazonium ion. researchgate.net These diazonium ions are potent alkylating agents that readily react with nucleophilic centers in biological macromolecules, most significantly with DNA. researchgate.net In the case of N-nitrosobis(2-chloroethyl)amine, the metabolic activation is expected to produce a chloroethyldiazonium ion or related reactive chloroethylating species, which are responsible for the subsequent DNA damage.

| Nitrosamine | Primary Activating CYP Isoforms | Key Electrophilic Intermediate |

| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 | Methyldiazonium ion |

| N-Nitrosodiethylamine (NDEA) | CYP2A6 | Ethyldiazonium ion |

| N-Nitrosobis(2-chloroethyl)amine | (Inferred) CYP family enzymes | Chloroethylating intermediates |

Implications for DNA Repair Pathways

The genotoxicity of Nitrosobis(2-chloroethyl)amine stems from its ability to form covalent adducts with DNA, a process that triggers a complex cellular response aimed at preserving genomic integrity. The cell employs a sophisticated network of DNA repair pathways to counteract the damage inflicted by such alkylating agents. The effectiveness of these repair mechanisms is a critical determinant of cellular fate, influencing survival, mutation, and carcinogenesis.

The interaction of this compound with DNA results in the formation of various adducts, with the initial key lesion being the O6-chloroethylguanine adduct. nih.gov The cellular recognition of this damage is not a single event but rather a multi-faceted process involving direct enzymatic action and the detection of subsequent, more complex lesions that disrupt DNA metabolism.

A primary line of defense involves the direct reversal of the initial adduct by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). researchgate.net AGT identifies and removes the alkyl group from the O6 position of guanine (B1146940) in a single-step reaction, thereby restoring the DNA's original structure. researchgate.net This action prevents the formation of more cytotoxic lesions. nih.gov The cellular capacity to repair O6-chloroethylguanine adducts is a crucial factor in determining cytotoxic response. nih.gov

If the initial O6-chloroethylguanine adduct is not repaired by AGT, it can undergo a chemical rearrangement to form a secondary, more disruptive lesion: an interstrand cross-link (ICL). researchgate.net ICLs physically prevent the separation of the two DNA strands, which poses a significant block to essential cellular processes like DNA replication and transcription. researchgate.net The stalling of a replication fork at an ICL is a major form of damage recognition that activates downstream repair pathways. researchgate.net Furthermore, the processing of these cross-links can lead to the formation of DNA double-strand breaks (DSBs), which are recognized by another set of sensor proteins, such as the Mre11-Rad50-Nbs1 (MRN) complex, initiating a broader DNA damage response (DDR). researchgate.net The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker for the presence of DSBs and serves to recruit a cascade of repair factors to the damage site. researchgate.net

The table below summarizes key DNA adducts formed by chloroethylating agents and the primary recognition mechanisms.

| DNA Adduct/Lesion | Primary Recognition Mechanism | Consequence if Unrepaired |

| O6-chloroethylguanine | Direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT) nih.govresearchgate.net | Formation of interstrand cross-links (ICLs) nih.gov |

| DNA Interstrand Cross-link (ICL) | Stalling of DNA replication forks researchgate.net | Inhibition of replication and transcription, formation of double-strand breaks (DSBs) researchgate.netresearchgate.net |

| DNA Double-Strand Break (DSB) | Sensor proteins (e.g., MRN complex), leading to ATM activation and γH2AX formation researchgate.net | Genomic instability, apoptosis, or chromosomal aberrations researchgate.net |

Once DNA damage by this compound is recognized, the cell engages specific, and often overlapping, DNA repair pathways to resolve the lesions. The choice of pathway depends on the nature of the adduct and the phase of the cell cycle.

Nucleotide Excision Repair (NER) is a versatile pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. researchgate.net While more commonly associated with damage from UV radiation or polycyclic aromatic hydrocarbons, NER also plays a role in processing adducts from some alkylating agents. researchgate.netoup.com NER operates through a "cut and patch" mechanism, where the DNA surrounding the lesion is unwound, the damaged segment is excised by endonucleases, and the resulting gap is filled in by DNA polymerase and sealed by ligase. nih.gov

The Fanconi Anemia (FA) pathway is a specialized and critical system for the repair of DNA interstrand cross-links (ICLs). researchgate.net Given that ICLs are the primary cytotoxic lesions induced by chloroethylating agents like this compound, the FA pathway is central to cellular resistance. researchgate.net The pathway is activated when a replication fork stalls at an ICL. researchgate.net A core complex of FA proteins is assembled, leading to the monoubiquitination of two key proteins, FANCD2 and FANCI. mdpi.com This ubiquitination event is a crucial step that helps coordinate the subsequent actions of nucleases that "unhook" the cross-link, translesion synthesis (TLS) polymerases that bypass the lesion, and homologous recombination proteins that repair the resulting double-strand break. mdpi.com

Homologous Recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), which are common intermediates in the repair of ICLs. researchgate.net HR uses an undamaged sister chromatid as a template to accurately restore the original DNA sequence at the break site. researchgate.net Studies on related chloroethylnitrosoureas have shown that HR-deficient cells are extremely sensitive to these agents, highlighting the critical role of this pathway in protecting against their cytotoxic effects. researchgate.net The formation of RAD51 foci at damage sites is a key indicator of active HR. researchgate.net

The following table details the DNA repair pathways involved in processing damage from chloroethylating agents.

| DNA Repair Pathway | Key Proteins/Complexes | Type of Lesion Repaired |

| Direct Reversal | O6-alkylguanine-DNA alkyltransferase (AGT) | O6-chloroethylguanine nih.govresearchgate.net |

| Nucleotide Excision Repair (NER) | Excision repair cross-complementing (ERCC) proteins | Bulky adducts, some ICLs researchgate.netoup.com |

| Fanconi Anemia (FA) Pathway | FA core complex, FANCD2, FANCI | DNA Interstrand Cross-links (ICLs) researchgate.netmdpi.com |

| Homologous Recombination (HR) | RAD51, BRCA1, BRCA2 | DNA Double-Strand Breaks (DSBs) researchgate.net |

Base-Induced Decomposition Mechanisms Relevant to Biological Systems

The chemical stability of this compound and related compounds is pH-dependent. Under basic or even neutral physiological conditions, these molecules can undergo decomposition, which is relevant to their mechanism of action and detoxification. The decomposition of N-nitroso compounds can lead to the formation of reactive electrophiles that are responsible for DNA alkylation.

While specific studies on the base-induced decomposition of this compound are not extensively detailed in the surveyed literature, research on analogous N-(2-chloroethyl)-N-nitrosourea (CENU) compounds provides insight into the potential chemical pathways. For instance, the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides has been studied under physiological conditions. nih.gov These studies revealed that the decomposition pathway and resulting products are influenced by the adjacent chemical structure. nih.gov For example, different ratios of ethylene (B1197577) glycol and 2-chloroethanol (B45725) were produced depending on the amino acid amide, indicating distinct decomposition routes, including intramolecular carbamoylation. nih.gov

Similarly, studies on the base-induced decomposition of N-nitroso-N-methylurea show a breakdown mechanism that ultimately generates a methyldiazonium ion, a potent alkylating species. acs.org It is plausible that this compound undergoes a similar base-catalyzed decomposition to generate a 2-chloroethyldiazonium ion, the reactive intermediate responsible for alkylating DNA. The rate of this decomposition under physiological pH would influence the compound's half-life and its ability to reach target sites within the cell. The local pH environment within cellular compartments could therefore modulate the activation and genotoxicity of the compound.

Structure Activity Relationship Studies and Theoretical Chemistry

Elucidation of Structure-Activity Relationships for N-Nitrosobis(2-chloroethyl)amine

The biological activity of N-Nitrosobis(2-chloroethyl)amine is intrinsically linked to its chemical structure. The presence of both a nitrosamine (B1359907) group and two chloroethyl substituents dictates its mechanism of action, which primarily involves the alkylation of biological macromolecules. mdpi.comscience.gov

The two chloroethyl groups, (-CH2CH2Cl), are fundamental to the reactivity of N-Nitrosobis(2-chloroethyl)amine. These groups function as bifunctional alkylating moieties. The mechanism involves the formation of highly reactive intermediates that can interact with nucleophilic sites on biomolecules, most notably DNA. researchgate.netlgcstandards.com

The chloroethyl moiety is a common feature in certain antitumor agents because of its ability to form cross-links in DNA. lgcstandards.com For N-Nitrosobis(2-chloroethyl)amine, the process is initiated by metabolic activation, a step characteristic of nitrosamines. mdpi.com Following activation, the chloroethyl groups can form reactive aziridinium (B1262131) ions. These intermediates are potent electrophiles that readily attack nucleophilic centers in DNA, such as the N7 position of guanine (B1146940) bases. researchgate.net

The bifunctional nature of the molecule, afforded by the two chloroethyl groups, is particularly significant. After one chloroethyl arm alkylates a DNA base, the second arm can react with another base on the opposite DNA strand, resulting in an interstrand cross-link. lgcstandards.com This type of DNA damage is particularly cytotoxic as it prevents the separation of the DNA double helix, thereby inhibiting critical cellular processes like replication and transcription. lgcstandards.com This cross-linking ability is a key factor in the compound's potent biological effects. lgcstandards.com

The reactivity of N-Nitrosobis(2-chloroethyl)amine can be contextualized by comparing it to other nitrosamine analogs. The substituents on the amine nitrogen significantly influence the compound's stability and biological activity.

In N-Nitrosobis(2-chloroethyl)amine, the chlorine atoms are on the beta-carbon (β-carbon) relative to the nitrosated nitrogen. Electron-withdrawing groups can have a deactivating effect on the molecule. researchgate.net For instance, in a comparative analysis, N-Nitrosobis(2-chloroethyl)amine is considered to have high genotoxicity, similar to other analogs with electron-withdrawing groups like N-Nitrosodi(cyanomethyl)amine. ornl.gov However, the positioning of these groups is crucial; electron-withdrawing groups bonded to the alpha-carbon (α-carbon) are typically considered deactivating. researchgate.net

When compared with other nitrogen mustards that lack the nitroso group (e.g., chlormethine), the mechanism of action differs. While both rely on the chloroethyl groups for alkylation, the N-nitroso derivative's mutagenicity is specifically attributed to nitroso-mediated DNA adduct formation, which is distinct from the more direct alkylation pathway of simple nitrogen mustards. researchgate.net The metabolic activation required for nitrosamines is a key differentiating step.

The table below offers a comparison with structurally related compounds.

| Compound | Key Structural Feature | Primary Mechanism of DNA Damage | Metabolic Activation |

| N-Nitrosobis(2-chloroethyl)amine | N-nitroso group, two chloroethyl groups | Nitroso-mediated alkylation and DNA cross-linking | Required |

| Chlormethine (a nitrogen mustard) | Methyl group, two chloroethyl groups | Direct alkylation and DNA cross-linking | Not required |

| N-Nitrosodiethylamine (NDEA) | N-nitroso group, two ethyl groups | Alkylation via metabolically formed diazonium ions | Required |

| N-Nitrosodi(cyanomethyl)amine | N-nitroso group, two cyanomethyl groups (electron-withdrawing) | Metabolic activation to electrophilic intermediates | Required |

This table is generated based on information from sources researchgate.netornl.gov.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for investigating the properties and interactions of chemical compounds at a molecular level. These approaches provide insights that can be difficult to obtain through experimental means alone.

Quantum chemical calculations are first-principles methods used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energetic properties. sciforum.net These calculations can determine parameters like ionization potential (IP), electron distribution, and molecular orbital energies, which are fundamental to a molecule's reactivity. mdpi.com

For the class of N-nitroso compounds, quantum chemistry methods are employed to calculate molecular descriptors used in toxicity prediction models. mdpi.com For example, a lower ionization potential can be related to the ease with which a molecule can be oxidized, a key step in the metabolic activation of nitrosamines by cytochrome P450 enzymes. mdpi.com While these methods are broadly applied to N-nitroso compounds to understand their toxicity, specific published studies focusing solely on the detailed electronic structure and reactivity of N-Nitrosobis(2-chloroethyl)amine are not widely available in the surveyed literature. mdpi.comscience.gov

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. MD simulations can be used to study the interactions between a small molecule, such as N-Nitrosobis(2-chloroethyl)amine, and a biological macromolecule, like a segment of DNA or a protein.

This approach could, in principle, provide an atom-level view of how the compound binds to DNA, the conformational changes that occur upon binding, and the stability of the resulting DNA adducts. Such simulations are valuable for understanding the precise mechanisms of action for drugs and toxins. However, a review of available literature indicates that specific molecular dynamics simulation studies detailing the interaction of N-Nitrosobis(2-chloroethyl)amine with biomolecules have not been published.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as toxicity. mdpi.comresearchgate.net These models are built by calculating numerical descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. mdpi.comresearchgate.net

Several QSAR studies have been conducted on the toxicity of N-nitroso compounds (NNCs). mdpi.comresearchgate.net These studies have shown that the acute oral toxicity of NNCs can be predicted based on a combination of molecular descriptors. mdpi.com Key findings from these models provide mechanistic insights:

Significant Descriptors: The toxicity of NNCs has been found to depend on factors such as polarizability, ionization potential (IP), and the presence of specific chemical bonds. mdpi.com

Substructure Contribution: Classification models have identified that certain substructures, including alkylchloride and amine-containing fragments, are significant contributors to the high toxicity of these compounds. mdpi.com

Predictive Power: Validated QSAR models can explain a high percentage of the variance in experimental activity and show good predictive ability, making them useful for screening and prioritizing chemicals for further testing. researchgate.net

The table below summarizes parameters from a representative QSAR study on N-nitroso compounds.

| QSAR Model Parameter | Value/Finding | Significance |

| Model Type | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | An approach to select the most relevant descriptors for a robust model. mdpi.com |

| Internal Validation (Q²loo) | 0.7533 | Indicates good internal robustness and predictive ability of the model. mdpi.com |

| External Validation (R²ext) | 0.7195 | Shows the model's ability to accurately predict the toxicity of compounds not used in its development. mdpi.com |

| Key Contributing Factors | Polarizability, Ionization Potential (IP), C-O bond frequency | These molecular properties are identified as primary drivers of acute oral toxicity in NNCs. mdpi.com |

| Key Substructures for High Toxicity | Alkylchloride, Nitrile, Amine fragments | Highlights the importance of the chloroethyl group in contributing to the toxicity of N-Nitrosobis(2-chloroethyl)amine. mdpi.com |

This table is generated based on data from the study by Ju et al., 2018. mdpi.com

Theoretical Considerations of Alkylation Rates and Steric Hindrance

The biological activity of N-nitroso compounds is intrinsically linked to their ability to act as alkylating agents following metabolic activation. researchgate.net Theoretical and computational chemistry play a crucial role in understanding how the specific molecular structure of a compound like Nitrosobis(2-chloroethyl)amine influences its reactivity, particularly its alkylation rate and the impact of steric factors.

The process begins with metabolic activation, typically hydroxylation by cytochrome P450 enzymes, which transforms the parent nitrosamine into unstable intermediates. researchgate.net These intermediates can then decompose to form highly reactive electrophilic species, such as diazonium or carbocation ions, which subsequently alkylate nucleophilic sites on cellular macromolecules, most notably DNA. researchgate.neteuropa.eu The rate and efficiency of this alkylation are governed by the chemical structure of the reactive intermediate, where both electronic effects and steric hindrance are determining factors. europa.eudtic.mil

Generally, for alkylating agents that react via an SN2 mechanism, steric hindrance around the reactive center can significantly decrease the rate of reaction. europa.eu The bulkier the alkyl groups attached to the nitrogen atom, the more impeded the approach of a nucleophile becomes. dtic.mil This principle suggests an inverse relationship between steric bulk and alkylating reactivity. dtic.mil For example, the relative alkylation rates of alkyldiazonium ions, the reactive species formed from nitrosamines, have been shown experimentally to decrease with increasing size of the alkyl group. europa.eu

In the specific case of this compound and other nitrogen mustards, the mechanism involves the intramolecular cyclization to form a highly reactive aziridinium ion (a cyclic ammonium (B1175870) ion). This intermediate is the primary alkylating species that reacts with nucleophilic centers on DNA, such as the N-7 position of guanine. The rate of formation of this aziridinium ion and its subsequent reactivity are dictated by the electronic and steric properties of the parent molecule.

Recent theoretical models have been developed to predict the carcinogenic potency of nitrosamines based on their chemical structure. One such model is the Carcinogenic Potency Categorization Approach (CPCA), which uses structural features to classify compounds into different potency categories. researchgate.net This approach considers factors such as α-hydroxylation, which is key to activation, and the electronic effects of substituents. researchgate.net

According to an analysis using the CPCA, N-nitroso-bis-(2-chloroethyl)amine was predicted to have a higher carcinogenic potency than may be experimentally observed. researchgate.net The model does not fully account for the strong electron-withdrawing effect of the chlorine atoms located on the β-carbons of the ethyl groups. researchgate.net While the model considers electron-withdrawing groups on the α-carbon to be deactivating, the effect of substituents on the β-carbon is not weighted in the same manner. researchgate.net This theoretical analysis suggests that the β-chloro substituents in this compound may decrease its reactivity or hinder its metabolic activation, a nuance not fully captured by the existing model. researchgate.net This highlights the complexity of predicting biological activity from structure alone and the importance of considering the specific position and nature of functional groups.

The table below illustrates the classification of this compound within the CPCA framework, highlighting the structural features that influence its predicted activity.

| Compound Name | Potency Category (Predicted) | Key Structural Features | Theoretical Considerations |

| N-Nitrosobis(2-chloroethyl)amine | Potency Category 2 | α-Hydrogens present, allowing activation; Electron-withdrawing groups on β-carbons (Cl) | The model may overpredict potency by not fully accounting for the deactivating electron-withdrawing effect of the β-chlorine atoms. researchgate.net |

| N-nitroso-N,N-diallylamine | Potency Category 1 | Contains activating allyl groups | Considered a weak carcinogen; the model accounts for the activating nature of the allyl groups. researchgate.net |

| N-nitroso-bis-(2-cyanoethyl)amine | Potency Category 1 | Electron-withdrawing groups on β-carbons (CN) | Similar to the chloroethyl analog, the model may overpredict potency due to not accounting for the β-electron-withdrawing effect. researchgate.net |

Environmental Fate and Degradation Pathways

Environmental Occurrence and Distribution

Direct measurements of N-Nitrosobis(2-chloroethyl)amine in the environment are not widely documented. However, the broader class of N-nitrosamines, to which it belongs, is known to occur in the environment through various pathways. They can be formed in the air from combustion processes and in water through biological activities. europa.eu

N-nitrosamines are recognized as by-products of several industrial processes and can emerge from water disinfection procedures, particularly chloramination, which involves the reaction of monochloramine with amines present in wastewater-impacted waters. europa.euresearchgate.net Their presence has been confirmed in diverse aqueous environments, including domestic wastewater effluent, tap water, and surface waters. acs.org For instance, studies of freshwater sediments near wastewater treatment plants in the United States have detected several N-nitrosamines, such as N-nitrosodibutylamine (NDBA), N-nitrosodiphenylamine (NDPhA), and N-nitrosopyrrolidine (NPYR). researchgate.net At least one N-nitrosamine was found in 70% of the sediments analyzed in one study. researchgate.net

The formation of N-nitrosamines can also be linked to atmospheric pollutants. Nitrogen oxides (NOx) in the atmosphere can dissolve in rainwater, forming nitric acid, which can then be converted to nitrites in water, acting as a precursor for nitrosamine (B1359907) formation when amines are present. acs.org

Degradation Processes in Various Environmental Matrices

The breakdown of N-Nitrosobis(2-chloroethyl)amine in the environment is expected to occur through several mechanisms, including photolysis, hydrolysis, and microbial action. The efficiency of these degradation processes determines the compound's persistence and potential for long-range transport.

Photolytic degradation, or the breakdown of compounds by light, is a significant degradation pathway for many N-nitrosamines. nih.gov UV irradiation is a well-established method for removing N-nitrosodimethylamine (NDMA) from water. europa.euresearchgate.net The process involves the photolytic conversion of the nitrosamine into its parent amine, nitrogen gas (N₂), and nitrous oxide (N₂O). nih.gov Studies have shown that a nitrosamine solution can be efficiently and irreversibly degraded through irradiation. nih.gov Advanced Oxidation Processes (AOPs) that utilize UV light, such as UV/H₂O₂ or UV/sulfite, can further enhance the degradation of nitrosamines like NDMA. researchgate.net The UV/sulfite process, for example, has been shown to remove over 94% of NDMA, compared to about 45% by direct UV photolysis under similar conditions. researchgate.net

Table 1: General Photolytic Degradation Products of Nitrosamines

| Precursor Compound | Key Degradation Products | Reference |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Dimethylamine, N₂, N₂O, Methylamine | nih.govresearchgate.net |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For chloroethylamines, this is a particularly relevant pathway. Structurally related nitrogen mustards, such as tris(2-chloroethyl)amine (HN-3) and bis(2-chloroethyl)methylamine (HN-2), undergo hydrolysis to form their respective ethanolamine (B43304) derivatives. nih.gov For example, in the presence of water, HN-3 hydrolyzes to triethanolamine (B1662121) (TEA). nih.gov It can be inferred that N-Nitrosobis(2-chloroethyl)amine would similarly hydrolyze, likely yielding N-nitrosodiethanolamine.

The pH of the surrounding medium can significantly influence the rate of both formation and degradation of nitrosamines. For NDMA formation from certain amine-based pharmaceuticals, the maximum formation typically occurs in a neutral to slightly alkaline pH range of 7-8. acs.org Degradation via processes like the UV/sulfite AOP is also pH-dependent, with NDMA removal efficiency increasing significantly as the pH rises from acidic to alkaline conditions. researchgate.net Forced degradation studies, a standard practice in pharmaceutical development, assess compound stability under various hydrolytic conditions (neutral, acidic, and basic) to understand these dependencies. researchgate.net

Microbial action is a fundamental process for the breakdown of organic compounds in soil and water. While specific studies on the microbial degradation of N-Nitrosobis(2-chloroethyl)amine are absent from the reviewed literature, the general biodegradability of amines and related nitrogenous compounds is well-documented. researchgate.netresearchgate.net Various microorganisms possess the enzymatic machinery to break down complex organic molecules. For example, specific bacterial strains have been identified that can degrade neonicotinoids, another class of nitrogen-containing compounds, through pathways involving oxidative cleavage and hydrolysis. frontiersin.org The decomposition of methylated amines in aquatic environments is a known process that influences their distribution in sediments. researchgate.net This suggests that microbial populations in soil and water could potentially degrade N-Nitrosobis(2-chloroethyl)amine, although the specific pathways, organisms, and degradation rates remain unknown.

Once in the atmosphere, amines can undergo significant chemical transformation. ieaghg.org The primary atmospheric degradation process for amines is initiated by a reaction with hydroxyl (OH) radicals. researchgate.net This oxidation can lead to the formation of various products, including imines and amides. nilu.com

Furthermore, the amino radical formed from the initial oxidation can react with atmospheric nitrogen oxides (NO and NO₂) to form secondary products, including nitrosamines and nitramines. researchgate.net Therefore, while N-Nitrosobis(2-chloroethyl)amine could be degraded in the atmosphere, there is also a potential for its formation from precursor amines under specific atmospheric conditions. acs.orgresearchgate.net The stability and fate of these secondary products are also of environmental concern. ieaghg.org

Environmental Persistence and Lifetime Estimates

There is a notable lack of data regarding the environmental persistence and lifetime of N-Nitrosobis(2-chloroethyl)amine. cleanchemlab.com Estimating these parameters is challenging without specific experimental results on its degradation kinetics in different environmental compartments (soil, water, air). For context, the degradation products of some chemical warfare agents, which share structural similarities, are estimated to have significant persistence, ranging from weeks to years. semanticscholar.org Given that N-nitrosamines can be resistant to natural degradation processes, there is a potential for persistence in the environment, particularly in anoxic sediments or groundwater where photolytic and oxidative degradation are limited. However, without dedicated studies, any estimation of the environmental lifetime of N-Nitrosobis(2-chloroethyl)amine remains speculative.

Advanced Analytical Methodologies for Detection and Quantification

Principles of High-Sensitivity Detection Techniques

High-sensitivity detection is paramount for the analysis of genotoxic impurities like Nitrosobis(2-chloroethyl)amine, as regulatory requirements necessitate detection at very low levels. edqm.eu Mass spectrometry (MS) coupled with chromatographic separation is the technique of choice, offering unparalleled sensitivity and selectivity. chromatographyonline.comopenpr.com

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of nitrosamine (B1359907) impurities. chromatographyonline.com This method involves separating the analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. eurofins.comacs.org The mass spectrometer operates by ionizing the target molecule and then fragmenting it, allowing for highly specific detection through Multiple Reaction Monitoring (MRM). aurigeneservices.com This process enhances selectivity and sensitivity, enabling precise quantification at low levels. chromatographyonline.com For nitrosamines, ionization is often achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode to improve the signal response. aurigeneservices.com The use of LC-MS/MS is essential for managing and mitigating the risks associated with challenging impurities like N-Nitrosobis(2-chloroethyl)amine. openpr.com

Gas chromatography-mass spectrometry (GC-MS) is another principal technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp The methodology involves injecting a sample, often after a suitable extraction or derivatization step, into a gas chromatograph where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. restek.com The separated components then enter a mass spectrometer for detection. For enhanced sensitivity and selectivity, a triple quadrupole mass spectrometer (GC-MS/MS) is frequently used. restek.com High-resolution mass spectrometry (GC-HRMS) can also be employed, providing sensitivity and selectivity comparable to other advanced detectors like the Thermal Energy Analyzer (TEA). nih.gov Direct liquid injection is a common sample introduction technique that is effective for a broad range of nitrosamines. restek.com

Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS. UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution. researchgate.net This technique has been successfully applied to the analysis of the related compound, bis(2-chloroethyl)amine (B1207034), a potential precursor. researchgate.netbvsalud.org A developed UHPLC-MS/MS method for this precursor employed a C18 column with a mobile phase of formic acid in water and methanol (B129727), achieving a rapid analysis time. researchgate.net Detection was performed using a triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI) and MRM, demonstrating high sensitivity with a limit of quantification (LOQ) at the parts-per-million (ppm) level. researchgate.net

Method Development and Validation Strategies for Trace Level Analysis

Developing and validating analytical methods for trace-level analysis of compounds like this compound is a meticulous process governed by international guidelines such as those from the International Council for Harmonisation (ICH). eurofins.comresearchgate.net The goal is to create a robust, reliable, and sensitive method suitable for routine quality control. nih.gov

The optimization of analytical parameters is a critical step in method development to achieve the required sensitivity and selectivity. chromatographyonline.comaurigeneservices.com

Chromatographic Optimization:

Column Selection: The choice of the chromatographic column is crucial for achieving adequate separation of the analyte from matrix components. For UHPLC analysis of the related compound bis(2-chloroethyl)amine, an ACE 3 C18 column has been shown to be effective. researchgate.net

Mobile Phase: The composition of the mobile phase, including pH and organic modifiers, is optimized to ensure good peak shape and retention time. An isocratic mobile phase consisting of 0.2% formic acid in water and methanol (45:55 v/v) was used for bis(2-chloroethyl)amine analysis. researchgate.net

Flow Rate and Temperature: Parameters such as flow rate and column temperature are adjusted to balance analysis speed and separation efficiency. A flow rate of 0.5 mL/min and a column temperature of 40 °C were found to be optimal in one study. researchgate.net

Mass Spectrometric Optimization:

Ionization Source: The choice between ESI and APCI is made to maximize the ionization efficiency of the target analyte. aurigeneservices.com Positive ion mode is commonly selected for nitrosamines. aurigeneservices.comresearchgate.net

MRM Transitions: For tandem MS, the precursor ion (Q1) and the most stable and abundant product ion (Q3) are carefully selected to create a specific and sensitive MRM transition for quantification. aurigeneservices.comresearchgate.net

The table below summarizes parameters from a validated UHPLC-MS/MS method for the related compound, bis(2-chloroethyl)amine. researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | UHPLC with Triple Quadrupole Mass Spectrometer |

| Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) |

| Mobile Phase | 0.2% Formic Acid in Water : Methanol (45:55 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Positive-ion Electrospray (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Validation of the analytical method ensures its suitability for its intended purpose. eurofins.com Key validation parameters include sensitivity, selectivity, and accuracy. nih.gov

Sensitivity: This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For trace analysis of genotoxic impurities, methods must be sensitive enough to quantify the analyte at or below the acceptable limit. aurigeneservices.compmda.go.jp In a UHPLC-MS/MS method for a related impurity, the LOD and LOQ were established at 0.070 ppm and 0.206 ppm, respectively. researchgate.net

Selectivity (Specificity): Selectivity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. pmda.go.jp The use of MS/MS detection provides a high degree of selectivity, ensuring that the signal is unique to the target compound. researchgate.netnih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. researchgate.net Recovery values between 92.0% and 111.0% have been reported for the analysis of a related compound, demonstrating excellent method accuracy. researchgate.net Linearity, evaluated by the correlation coefficient (R²), further supports the accuracy of the method across a range of concentrations. researchgate.net An inter-laboratory study confirmed that different MS-based analytical procedures can achieve accurate and precise quantification of trace-level nitrosamines. edqm.eu

The table below presents performance characteristics from a validated UHPLC-MS/MS method for the related compound, bis(2-chloroethyl)amine. researchgate.net

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.070 ppm |

| Limit of Quantification (LOQ) | 0.206 ppm |

| Linearity (Correlation Coefficient, R²) | 0.9892 |

| Accuracy (% Recovery) | 92.0% – 111.0% |

Future Directions in Academic Research

Emerging Research Areas for N-Nitrosobis(2-chloroethyl)amine

As a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry, N-Nitrosobis(2-chloroethyl)amine is the subject of evolving research aimed at enhancing drug safety and regulatory compliance. openpr.com This compound, also known as NBCEA, can form during the synthesis and storage of certain drugs, and its potential carcinogenicity has made its control a critical priority for manufacturers. openpr.com

Emerging research is concentrated on several key fronts:

Advanced Analytical Techniques: There is a continuous drive to develop more sensitive and selective analytical methodologies for the trace-level detection and quantification of N-Nitrosobis(2-chloroethyl)amine in active pharmaceutical ingredients (APIs) and finished drug products. openpr.comnih.gov Techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are becoming standard for achieving high sensitivity and accuracy. openpr.comresearchgate.net

Formation Pathway Elucidation and Mitigation: A primary research goal is to thoroughly understand the chemical pathways through which N-Nitrosobis(2-chloroethyl)amine is formed. This involves identifying precursor molecules, such as secondary amines, and reacting agents like nitrites. acs.orgeuropa.eu Research focuses on process optimization strategies, including adjusting pH levels and substituting high-risk solvents, to prevent the compound's formation during manufacturing. openpr.com

| Research Area | Objective | Key Methodologies |

| Advanced Analytical Detection | To improve sensitivity and accuracy for detecting trace amounts of N-Nitrosobis(2-chloroethyl)amine in pharmaceuticals. | LC-MS, GC-MS, UHPLC-MS/MS. openpr.comresearchgate.net |

| Formation & Mitigation | To understand the synthetic pathways and develop effective strategies to prevent the formation of the impurity. | Process optimization (e.g., pH control), substitution of high-risk reagents, kinetic studies. openpr.comeuropa.eu |

| Risk Management | To identify and control potential sources of contamination throughout the manufacturing and supply chain. | Comprehensive risk assessments, supplier management, adherence to regulatory guidelines. openpr.com |

Integration of Omics Technologies for Mechanistic Elucidation

While specific omics-based studies on N-Nitrosobis(2-chloroethyl)amine are not yet prevalent, this represents a significant future research avenue. The known genotoxic and carcinogenic properties of nitrosamines provide a strong rationale for using omics technologies to unravel the detailed molecular mechanisms of this compound's toxicity. researchgate.netacs.orgfhi.no

Genomics: Genomic studies can be employed to investigate the DNA-damaging potential of N-Nitrosobis(2-chloroethyl)amine. Research could focus on identifying specific DNA adducts, mutation signatures, and chromosomal alterations resulting from exposure, providing direct evidence of its genotoxicity. researchgate.net

Proteomics: Proteomic analyses can identify protein targets that are modified by the compound or its metabolites. This could include studying post-translational modifications like S-nitrosylation and identifying alterations in key cellular pathways, such as those involved in DNA repair, cell cycle control, and apoptosis. duke.edu

Metabolomics: Metabolomic approaches can be used to map the metabolic fate of N-Nitrosobis(2-chloroethyl)amine within biological systems. This would help in identifying reactive metabolites responsible for its toxicity and understanding how it disrupts cellular metabolism. nih.gov

| Omics Technology | Potential Application for N-Nitrosobis(2-chloroethyl)amine Research | Research Question Addressed |

| Genomics | Analysis of DNA adducts and mutation patterns in exposed cells or tissues. | What is the specific mechanism of DNA damage and mutagenesis? |

| Proteomics | Identification of protein S-nitrosylation and other modifications; pathway analysis. | Which cellular proteins and signaling pathways are targeted by the compound? |

| Metabolomics | Tracking the biotransformation of the compound and its effect on endogenous metabolites. | How is the compound metabolized, and what are its downstream effects on cellular biochemistry? |

Development of Predictive Models for Reactivity and Environmental Fate

To proactively manage the risks associated with N-Nitrosobis(2-chloroethyl)amine, future research will increasingly rely on computational and predictive modeling. These models can help forecast the likelihood of its formation, its chemical reactivity, and its behavior in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models: Researchers are developing (Q)SAR models to predict the nitrosation susceptibility of various amine-containing molecules. nih.gov By applying these models, which can be statistical or rule-based, it may be possible to predict if the secondary amine precursor to N-Nitrosobis(2-chloroethyl)amine is likely to form this specific nitrosamine under certain conditions. nih.gov Such models are crucial for early-stage risk assessment in drug development.

Computational Toxicology Models: Broader computational toxicology platforms, like those developed by the U.S. Environmental Protection Agency (EPA), can be used to predict various toxicity endpoints and environmental fate characteristics. nih.gov These models integrate chemical structure information with biological data to estimate potential hazards without extensive traditional testing.

Environmental Fate Modeling: Although primarily studied as a pharmaceutical impurity, understanding the potential environmental fate of N-Nitrosobis(2-chloroethyl)amine is an important emerging area. Research on other nitrosamines in environmental samples provides a framework for developing models that can predict its persistence, degradation, and transport in soil and water systems. nih.gov

Interdisciplinary Research in Environmental and Health Sciences

Addressing the multifaceted challenges posed by N-Nitrosobis(2-chloroethyl)amine requires collaboration across diverse scientific disciplines. Future research will benefit from an integrated approach that connects chemical synthesis, environmental science, toxicology, and public health.

Pharmaceutical and Environmental Science: The intersection of these fields is crucial for understanding the entire lifecycle of the compound, from its formation as a pharmaceutical impurity to its potential release into and impact on the environment. This includes developing analytical methods for its detection in environmental matrices. nih.gov

Toxicology and Public Health: Interdisciplinary studies are essential to translate toxicological findings into meaningful public health outcomes. By combining mechanistic toxicology with epidemiology, researchers can better assess the human health risks associated with exposure to N-Nitrosobis(2-chloroethyl)amine and inform regulatory policies to protect the public. The widespread concern over nitrosamines in common medications has already highlighted this critical link. openpr.comfhi.no

Regulatory Science and Chemical Manufacturing: Collaboration between regulatory agencies, academic researchers, and pharmaceutical manufacturers is vital for developing and implementing effective control strategies. acs.org This involves sharing data on formation pathways, analytical methods, and risk mitigation to ensure drug safety and maintain public trust. openpr.com

| Interdisciplinary Field | Focus Area | Contributory Disciplines |

| Environmental Health | Assessing the risk from manufacturing to potential environmental exposure and human health impact. | Chemistry, Environmental Science, Toxicology. |

| Public Health Policy | Translating laboratory findings on carcinogenicity into regulatory standards and patient safety guidelines. | Toxicology, Epidemiology, Regulatory Science. |

| Industrial Process Safety | Integrating knowledge of chemical reactivity and toxicology to design safer manufacturing processes. | Chemical Engineering, Organic Chemistry, Pharmaceutical Sciences. |

Q & A

What synthetic strategies are recommended for preparing deuterium-labeled Nitrosobis(2-chloroethyl)amine for use as internal standards in mass spectrometry?

Deuterium-labeled analogs of nitroso compounds, such as this compound, are synthesized via base-catalyzed hydrogen-deuterium (H-D) exchange. For example, Griggs and Jarman (1975) demonstrated that treating N-nitrosobis(2-hydroxyethyl)amine with deuterium oxide under basic conditions yields N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine, which is further chlorinated to produce bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4). This labeled compound serves as a precursor for stable isotope dilution-mass spectrometry (SID-MS) to quantify trace metabolites in biological matrices. Key considerations include optimizing reaction pH, temperature, and deuterium purity (>98 atom% D) to minimize isotopic dilution effects .

How can analytical methods achieve the sensitivity required to detect this compound at trace levels in pharmaceutical matrices?

Per EMA guidelines, analytical methods must detect nitrosamines at thresholds aligned with acceptable intake limits (e.g., <0.03 ppm for high-potency carcinogens). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its specificity and sensitivity. Method development should include:

- Column selection : Use polar-embedded C18 columns to retain polar nitrosoamines.

- Ionization optimization : Electrospray ionization (ESI) in positive mode enhances signal for protonated molecular ions.

- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents reduces matrix interference.

Validation requires spiking studies to confirm recovery (70–130%) and precision (RSD <20%) at the limit of quantification (LOQ) .

How do structural modifications influence the carcinogenic potency of this compound compared to analogs like Nitrosobis(2-oxopropyl)amine?

This compound exhibits higher carcinogenicity in rodent models than nitroso compounds with oxygenated side chains (e.g., Nitrosobis(2-oxopropyl)amine). The chlorinated ethyl groups enhance alkylating activity, forming DNA adducts (e.g., O⁶-chloroethylguanine) that evade repair. In contrast, 2-oxopropyl derivatives undergo metabolic detoxification via β-oxidation, reducing their tumorigenic potential. Structure-activity relationship (SAR) studies in Syrian hamsters show that chloroethyl derivatives induce hepatocellular carcinomas at lower doses (5 mg/kg) than oxypropyl analogs (20 mg/kg) .

How should researchers resolve contradictions in mutagenicity data for this compound across in vitro assays?

Discrepancies arise from assay-specific metabolic activation systems. For instance, this compound tests negative in the Ames assay (without S9 liver homogenate) but is mutagenic in mammalian cell lines (e.g., CHO cells) due to endogenous esterases releasing chloroethylating agents. To reconcile

- Metabolic context : Include S9 fractions from target organs (e.g., liver) to mimic in vivo bioactivation.

- Endpoint diversity : Combine bacterial reverse mutation (Ames) with mammalian micronucleus or comet assays.

- Dose-response analysis : Confirm linearity at sub-cytotoxic concentrations to exclude false negatives .

What experimental design considerations are critical for dose-response carcinogenicity studies of this compound?

- Species selection : Fischer 344 rats and Syrian hamsters are preferred due to high susceptibility to hepatic and pulmonary tumors.

- Dosing regimen : Oral gavage (3×/week for 12 months) at 0.1–10 mg/kg to establish no-observed-adverse-effect levels (NOAEL).

- Endpoint analysis : Histopathological evaluation of liver, lung, and nasal tissues for adenomas/carcinomas. Include interim sacrifices at 6 and 9 months to assess progression.

- Control groups : Use vehicle-only and nitrosamine-free cohorts to differentiate spontaneous vs. compound-induced lesions .

What regulatory frameworks govern the control of this compound impurities in drug development?

The EMA and FDA mandate risk assessments under ICH M7(R1) guidelines, requiring:

- Root-cause analysis : Identify nitrosamine formation pathways (e.g., amine nitrosation in acidic conditions).

- Control strategies : Implement scavengers (e.g., ascorbic acid) to inhibit nitrosation during synthesis.

- Analytical validation : Submit method protocols demonstrating LOQ ≤30% of the acceptable intake limit. Justifications for unfeasible synthesis (e.g., steric hindrance) must include computational chemistry data .

What are the stability and storage requirements for this compound reference standards?

- Temperature : Store at –20°C to prevent thermal decomposition; avoid freeze-thaw cycles.

- Light protection : Use amber vials to block UV-induced degradation.

- Solvent compatibility : Dissolve in acetonitrile (not water) to minimize hydrolysis.

Stability studies using LC-UV should confirm <5% degradation over 6 months .

How does the metabolic activation of this compound generate genotoxic intermediates?